molecular formula C4H8BrNO B2590233 2-Bromo-N-methylpropanamide CAS No. 74538-22-0

2-Bromo-N-methylpropanamide

Cat. No. B2590233
CAS RN: 74538-22-0
M. Wt: 166.018
InChI Key: ALSQAGFRBPHNIQ-UHFFFAOYSA-N
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Description

“2-Bromo-N-methylpropanamide” is a chemical compound with the molecular formula C4H8BrNO and a molecular weight of 166.02 . It is also known by its IUPAC name, 2-bromo-N-methylpropanamide .


Synthesis Analysis

The synthesis of 2-Bromo-N-methylpropanamide involves a reaction with 2-bromo-2-methylpropanoyl bromide and aqueous ammonium hydroxide . The reaction is exothermic and requires careful temperature control .


Molecular Structure Analysis

The molecular structure of 2-Bromo-N-methylpropanamide consists of 4 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The InChI code for this compound is 1S/C4H8BrNO/c1-3(5)4(7)6-2/h3H,1-2H3,(H,6,7) .


Chemical Reactions Analysis

The electrochemical reduction of 2-Bromo-N-methylpropanamide in dipolar aprotic solvents results in the formation of a carbanion at the mercury electrode due to two-electron C–Br bond cleavage . This carbanion undergoes self-protonation by a parent molecule to yield the isobutyramide .


Physical And Chemical Properties Analysis

2-Bromo-N-methylpropanamide has a density of 1.5±0.1 g/cm3, a boiling point of 260.6±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 31.9±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 114.1±3.0 cm3 .

Scientific Research Applications

Proteomics Research

2-Bromo-N-methylpropanamide is utilized in proteomics , the study of proteomes. Proteomes are the entire set of proteins expressed by a genome, cell, tissue, or organism at a certain time. This compound is particularly useful in the identification and quantification of proteins, as well as the analysis of their functions and structures .

Drug Development

In the realm of drug development , 2-Bromo-N-methylpropanamide has been employed in the synthesis of nano-theranostics . These are therapeutic agents that can diagnose, deliver, and monitor the response to a disease at the nanoscale. For instance, it has been used in the self-assembly of modified albumins for tumor-targeted combination therapy .

Biomedical Engineering

The compound is instrumental in biomedical engineering , particularly in the engineering of luminescent nanoplatforms . These platforms are designed for biomedical applications that require scaling-up, good colloidal stability in aqueous solutions, biocompatibility, and easy detection in vivo by fluorescence methods .

Organic Synthesis

In organic synthesis , 2-Bromo-N-methylpropanamide serves as a building block for various organic compounds. Its reactivity with other organic molecules makes it a valuable reagent in the synthesis of more complex molecules used in medicinal chemistry and material science .

Chemical Safety and Handling

This compound is also significant in the field of chemical safety and handling . It is classified under Acute Tox. 3 Oral, indicating that it requires careful handling and adherence to safety protocols to prevent ingestion, which can be harmful .

Analytical Chemistry

Lastly, in analytical chemistry , 2-Bromo-N-methylpropanamide is used in the development of analytical methods for detecting and quantifying chemical substances. Its properties allow for its use as a standard or reference compound in various analytical techniques .

Mechanism of Action

The mechanism of action of 2-Bromo-N-methylpropanamide involves the formation of a carbanion at the mercury electrode as a result of two-electron C–Br bond cleavage . This carbanion then undergoes self-protonation by a parent molecule to yield the isobutyramide .

Safety and Hazards

2-Bromo-N-methylpropanamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (respiratory system) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers

There are several papers related to 2-Bromo-N-methylpropanamide. One paper discusses the electrochemical reduction of a series of secondary and tertiary α-bromoisobutyramides in dipolar aprotic solvents . Another paper titled “Wrapped stellate silica nanocomposites as biocompatible luminescent nanoplatforms assessed in vivo” also mentions this compound .

properties

IUPAC Name

2-bromo-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO/c1-3(5)4(7)6-2/h3H,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSQAGFRBPHNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-methylpropanamide

CAS RN

74538-22-0
Record name 2-bromo-N-methylpropanamide
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